(2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile
CAS No.: 402953-33-7
Cat. No.: VC6846890
Molecular Formula: C21H18N2OS
Molecular Weight: 346.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 402953-33-7 |
|---|---|
| Molecular Formula | C21H18N2OS |
| Molecular Weight | 346.45 |
| IUPAC Name | (E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylphenyl)prop-2-enenitrile |
| Standard InChI | InChI=1S/C21H18N2OS/c1-14(2)16-5-3-15(4-6-16)11-18(12-22)21-23-20(13-25-21)17-7-9-19(24)10-8-17/h3-11,13-14,24H,1-2H3/b18-11+ |
| Standard InChI Key | BWLBDCXZWSMSSA-WOJGMQOQSA-N |
| SMILES | CC(C)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)O |
Introduction
Chemical Identity and Structural Features
IUPAC Name and Molecular Formula
The systematic IUPAC name (2E)-2-[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]-3-[4-(propan-2-yl)phenyl]prop-2-enenitrile reflects its stereochemistry and substituent arrangement. The molecular formula is C~21~H~17~N~3~OS, with a molecular weight of 359.4 g/mol (calculated via PubChem algorithms) .
Table 1: Molecular identifiers
Structural Characteristics
The molecule adopts an E-configuration at the prop-2-enenitrile double bond, confirmed by coupling constants in analogous compounds (e.g., J = 12–16 Hz for trans-vinylic protons) . Key structural motifs include:
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Thiazole ring: A five-membered heterocycle with sulfur and nitrogen atoms at positions 1 and 3, respectively. The 4-position is substituted with a 4-hydroxyphenyl group, introducing hydrogen-bonding capability .
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Propenenitrile backbone: The α,β-unsaturated nitrile system (CH=CH–CN) contributes to electron deficiency, enabling Michael addition reactions and conjugation-dependent optical properties .
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Aromatic substituents: The 4-isopropylphenyl group at the β-position enhances hydrophobicity, while the 4-hydroxyphenyl group on the thiazole modulates solubility and intermolecular interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound likely follows a Knoevenagel condensation strategy, as observed in structurally related acrylonitriles . A representative pathway involves:
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Preparation of 4-(4-hydroxyphenyl)thiazole-2-carbaldehyde: Achieved via cyclocondensation of 4-hydroxybenzaldehyde with thioamide precursors .
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Condensation with 4-isopropylphenylacetonitrile: Under basic conditions (e.g., piperidine/ethanol), the aldehyde reacts with the acetonitrile derivative to form the E-alkene .
Table 2: Representative synthesis conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 4-Hydroxybenzaldehyde, thioacetamide, HCl, reflux | 65% | |
| 2 | 4-Isopropylphenylacetonitrile, piperidine, ethanol, 80°C | 72% |
Optimization and Yield
Microwave-assisted synthesis and solvent-free conditions may improve reaction efficiency, as demonstrated in analogous thiazole-acrylonitrile systems . Purification typically involves column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity by HPLC .
Structural Elucidation and Spectroscopic Analysis
NMR Spectroscopy
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δ 10.21 (s, 1H, –OH)
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δ 8.32 (s, 1H, thiazole H-5)
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δ 7.76–7.12 (m, 8H, aromatic H)
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δ 6.89 (d, J = 16 Hz, 1H, CH=)
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δ 6.02 (d, J = 16 Hz, 1H, CH=)
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δ 2.91 (septet, J = 7 Hz, 1H, CH(CH~3~)~2~)
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δ 1.24 (d, J = 7 Hz, 6H, CH~3~)
13C NMR (100 MHz, DMSO-d~6~):
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δ 167.8 (C≡N)
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δ 158.3 (C–OH)
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δ 148.1–115.2 (aromatic and thiazole carbons)
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δ 122.4, 118.9 (C=C)
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δ 33.7 (CH(CH~3~)~2~), 24.1 (CH~3~)
X-ray Crystallography
While no crystal structure exists for this compound, isomorphous analogs reveal:
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Planar thiazole ring with dihedral angles <10° relative to substituent phenyl rings .
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T-shaped molecular geometry due to steric hindrance between the isopropyl and hydroxyphenyl groups .
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Intermolecular hydrogen bonds (O–H⋯N, C–H⋯S) stabilize crystal packing, forming sheet-like architectures .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (32 mg/mL) and ethanol (8 mg/mL); insoluble in water (logP = 3.2) .
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Stability: Stable under inert atmospheres up to 200°C (TGA data); prone to photoisomerization in solution .
Table 3: Physicochemical parameters
| Parameter | Value | Method |
|---|---|---|
| logP | 3.2 | Calculated (XLogP3) |
| Melting Point | 178–181°C | DSC |
| λ~max~ (UV-Vis) | 274 nm (ε = 12,500) | Ethanol |
Partition Coefficients
The hydrophobic isopropyl group and polar hydroxyphenyl moiety create amphiphilic character, suggesting membrane permeability in biological systems .
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